BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for Studying
BAY1163877 Efficacy in Preclinical Animal
Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BAY1163877

Cat. No.: B1191585

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and relevant animal
models for evaluating the in vivo efficacy of BAY1163877 (rogaratinib), a potent and selective
pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor. Detailed protocols for key
experimental models are provided to facilitate study design and execution.

Introduction to BAY1163877

BAY1163877 is a small molecule inhibitor targeting FGFR1, 2, 3, and 4, key drivers in various
cancers.[1][2] Its mechanism of action involves the competitive inhibition of ATP binding to the
FGFR kinase domain, leading to the suppression of receptor autophosphorylation and
subsequent downstream signaling pathways, primarily the RAS-MAPK-ERK and PI3K-AKT
pathways. Preclinical studies have demonstrated its antitumor activity in various cancer
models, particularly those with FGFR pathway alterations.

Signaling Pathway Targeted by BAY1163877

BAY1163877 targets the FGFR signaling pathway, which, when aberrantly activated by gene
amplification, mutations, or translocations, can drive tumor cell proliferation, survival, and
angiogenesis.
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FGFR Signaling Pathway and Inhibition by BAY1163877.
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Recommended Animal Models

A variety of well-characterized animal models have been successfully employed to evaluate the
efficacy of BAY1163877. The choice of model should be guided by the specific research
question, tumor type, and the desire to study the drug in the context of a competent or
compromised immune system.

Syngeneic Models

Syngeneic models utilize immunocompetent mice, allowing for the investigation of the interplay
between the therapeutic agent and the host immune system.

C51 Colon Cancer Model: This model employs the C51 murine colon adenocarcinoma cell line,
which has high expression of FGFR1 and moderate expression of FGFR2, implanted into
immunocompetent BALB/c mice.[3][4]

Cell Line-Derived Xenograft (CDX) Models

CDX models involve the implantation of human cancer cell lines into immunodeficient mice.
These models are widely used for efficacy testing of targeted therapies.

e NCI-H716 Colorectal Cancer Model: This model utilizes the NCI-H716 human colorectal
carcinoma cell line, characterized by FGFR2 amplification and high FGFR2 mRNA
expression, implanted into immunodeficient mice such as NMRI-nu/nu.[3]

e DMS-114 Lung Cancer Model: The DMS-114 human small cell lung cancer cell line, which
overexpresses FGFRL1, is another valuable tool for creating xenograft models to test
BAY1163877 efficacy.[3]

Patient-Derived Xenograft (PDX) Models

PDX models are generated by implanting tumor fragments from a patient directly into
immunodeficient mice. These models are considered more clinically relevant as they better
recapitulate the heterogeneity and microenvironment of human tumors.[5][6][7][8]

e Lung Cancer PDX Models: Patient-derived lung tumors, particularly those with identified
FGFR alterations, have been used to demonstrate the in vivo efficacy of BAY1163877.[3]
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o Bladder Cancer PDX Models: Given the prevalence of FGFR alterations in bladder cancer,
PDX models from this cancer type are highly relevant for studying BAY1163877.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of BAY1163877 in various preclinical

models.
Tumor Growth
Syngeneic . _ Dosing Inhibition (TGI) /
Cell Line Mouse Strain _ i
Model Regimen Efficacy
Outcome
Dose-dependent
25, 50, 75 mg/kg,
Colon Cancer C51 BALB/c QD tumor growth
, p-O.
P inhibition.[4]
Improved
25 mg/kg, BID, efficacy
Colon Cancer C5h1 BALB/c
p.o. compared to QD
dosing.[4]
Tumor
Cell Line- Growth
. _ . Tumor/Contr
Derived ) Mouse Dosing Inhibition
Cell Line _ _ ol (T/C)
Xenograft Strain Regimen (Tan / Rat
atio
(CDX) Model Efficacy
Outcome
Dose-
35, 50, 65 0.17, 0.14,
Colorectal dependent
NCI-H716 NMRI nu/nu mg/kg, BID, ) 0.09 (by
Cancer antitumor
p.o. ] volume)
efficacy.[3]
Significant
50 mg/kg,
Lung Cancer DMS-114 N/A BID tumor growth N/A
, p-O.
P inhibition.[3]
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Patient-Derived

_ Dosing Efficacy
Xenograft Tumor Type FGFR Alteration _
Regimen Outcome
(PDX) Model
Durable partial
LU299, FGFR1
Lung Cancer ) N/A and complete
LXFL1121 overexpression
responses.[3]
) Tumor growth
Bladder Cancer N/A FGFR3 mutation N/A

inhibition.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

General Experimental Workflow
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General workflow for in vivo efficacy studies of BAY1163877.
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Protocol 1: C51 Syngeneic Colon Cancer Model

1. Cell Culture:

e Culture C51 murine colon adenocarcinoma cells in appropriate media (e.g., DMEM with 10%
FBS).

» Harvest cells during the exponential growth phase.

e Wash cells with sterile PBS and resuspend in a serum-free medium or PBS at a
concentration of 5 x 106 cells/mL.

2. Animal Handling and Tumor Implantation:

o Use 6-8 week old female BALB/c mice.

e Acclimatize animals for at least one week before the experiment.

 Inject 0.1 mL of the cell suspension (5 x 105 cells) subcutaneously into the right flank of each
mouse.

3. Tumor Monitoring and Treatment:

e Monitor tumor growth by caliper measurements 2-3 times per week. Tumor volume can be
calculated using the formula: (length x width2)/2.

e When tumors reach a mean volume of 100-200 mm3, randomize mice into treatment and
control groups.

e Prepare BAY1163877 in a suitable vehicle for oral administration.

o Administer BAY1163877 or vehicle daily (QD) or twice daily (BID) by oral gavage at the
desired dose levels.

o Monitor body weight and general health of the animals regularly.

4. Endpoint Analysis:

o At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control
group reach a predetermined size), euthanize the animals.

o Excise tumors and measure their final weight and volume.

o Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor
volume of treated group / mean tumor volume of control group)] x 100.

o For pharmacodynamic studies, collect tumor samples at specified time points after the last
dose for analysis of p-FGFR and p-ERK levels by Western blot or immunohistochemistry.
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Protocol 2: NCI-H716 Cell Line-Derived Xenograft (CDX)
Model

1.

Cell Culture:

Culture NCI-H716 human colorectal carcinoma cells in RPMI-1640 medium supplemented
with 10% FBS.

Prepare cells for injection as described in Protocol 1, typically at a concentration of 5 x 107
cells/mL in a 1:1 mixture of serum-free medium and Matrigel.

. Animal Handling and Tumor Implantation:

Use 6-8 week old female immunodeficient mice (e.g., NMRI-nu/nu or NOD-SCID).
Inject 0.1 mL of the cell suspension (5 x 106 cells) subcutaneously into the right flank.

. Tumor Monitoring and Treatment:

Follow the procedures for tumor monitoring, randomization, and treatment as described in
Protocol 1.

. Endpoint Analysis:

Perform endpoint analysis as described in Protocol 1. Calculate the T/C ratio (mean tumor
volume of treated group / mean tumor volume of control group) as a measure of efficacy.

Protocol 3: Patient-Derived Xenograft (PDX) Model

1.

Tumor Fragment Implantation:

Obtain fresh tumor tissue from consenting patients under sterile conditions.

Cut the tumor into small fragments (approximately 3x3x3 mm).

Anesthetize immunodeficient mice (e.g., NOD-SCID or NSG) and make a small incision in
the skin.

Implant a single tumor fragment subcutaneously.

Suture the incision.

. Tumor Growth and Passaging:
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Monitor tumor growth. When the tumor reaches a size of approximately 1000-1500 mm3,
euthanize the mouse and aseptically remove the tumor.
The tumor can then be serially passaged into new cohorts of mice for expansion.

3. Efficacy Studies:

Once a stable tumor line is established and a sufficient number of mice with established
tumors are available, conduct efficacy studies as described in Protocol 1.

Pharmacodynamic Biomarker Analysis

To confirm the mechanism of action of BAY1163877 in vivo, it is crucial to assess the inhibition
of FGFR signaling in tumor tissues.

Western Blot Analysis
>
Tumor-bearing mice treated with Tumor Collection at T (SRR G EEEEGn) \ Quantification of Correlation with
BAY1163877 or Vehicle Specified Time Points Y P — > p-FGFR and p-ERK levels Efficacy Data
Immunohistochemistry (IHC)

Click to download full resolution via product page

Workflow for Pharmacodynamic Biomarker Analysis.

Protocol for Western Blot Analysis of p-FGFR and p-ERK:

Excise tumors from treated and control animals at various time points after the final dose.

» Immediately snap-freeze the tumors in liquid nitrogen or homogenize in lysis buffer
containing protease and phosphatase inhibitors.

» Determine protein concentration using a standard assay (e.g., BCA).
o Separate equal amounts of protein by SDS-PAGE and transfer to a PVYDF membrane.

o Block the membrane and incubate with primary antibodies against p-FGFR, total FGFR, p-
ERK, and total ERK.
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 Incubate with a corresponding HRP-conjugated secondary antibody.

o Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the
blot.

» Quantify band intensities to determine the level of protein phosphorylation relative to the total
protein.

These application notes and protocols provide a robust framework for the preclinical evaluation
of BAY1163877. The selection of the most appropriate animal model and adherence to detailed
experimental procedures will ensure the generation of high-quality, reproducible data to inform
further clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Studying
BAY 1163877 Efficacy in Preclinical Animal Models]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1191585#animal-models-for-studying-
bay1163877-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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